2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
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Overview
Description
2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the phenylcarbamoyl intermediate: This involves the reaction of 4-aminobenzoic acid with isopropyl chloroformate under basic conditions to form 4-[(Propan-2-yloxy)carbonyl]aniline.
Cyclohexane ring functionalization: Cyclohexanecarboxylic acid is then reacted with the phenylcarbamoyl intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylcarbamoyl derivatives.
Scientific Research Applications
2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory or anticancer agents.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The cyclohexane ring can provide structural stability and enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with only a carboxylic acid group.
4-[(Propan-2-yloxy)carbonyl]aniline: Contains the phenylcarbamoyl group but lacks the cyclohexane ring.
Uniqueness
2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring and the phenylcarbamoyl group, which provides a distinct set of chemical and physical properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-propan-2-yloxycarbonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-11(2)24-18(23)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)17(21)22/h7-11,14-15H,3-6H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSRKZUOAPFAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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